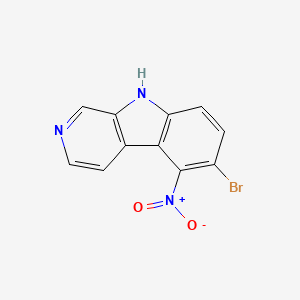
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol is an organic compound with the molecular formula C9H18OSi. It is a derivative of hexynol, featuring a trimethylsilyl group and a methylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hex-5-yn-1-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Hex-5-yn-1-ol is reacted with trimethylsilyl chloride in the presence of a base to form 6-(trimethylsilyl)hex-5-yn-1-ol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is employed for reduction.
Substitution: Nucleophiles such as fluoride ions (from TBAF - Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne results in an alkene or alkane.
Applications De Recherche Scientifique
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be selectively removed, allowing for further functionalization. The alkyne and methylidene groups provide sites for addition reactions, enabling the formation of diverse products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trimethylsilyl)hex-5-yn-1-ol: This compound lacks the methylidene group, making it less reactive in certain types of reactions.
3-Methylidenehex-5-yn-1-ol: This compound lacks the trimethylsilyl group, affecting its stability and reactivity.
Hex-5-yn-1-ol: The parent compound without any substituents, offering a simpler structure but reduced functionality.
Uniqueness
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol is unique due to the presence of both the trimethylsilyl and methylidene groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
138851-63-5 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
3-methylidene-6-trimethylsilylhex-5-yn-1-ol |
InChI |
InChI=1S/C10H18OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h11H,1,6-8H2,2-4H3 |
Clé InChI |
YIVFHTXAOPQWEO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCC(=C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
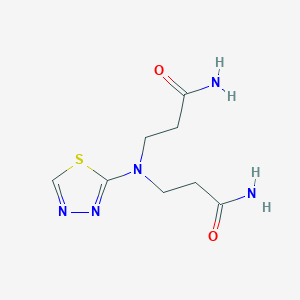
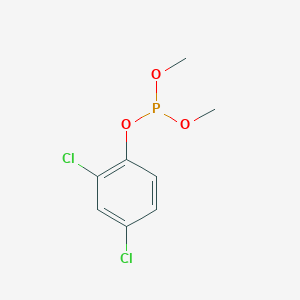
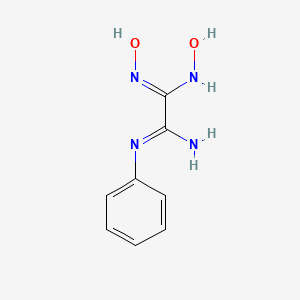
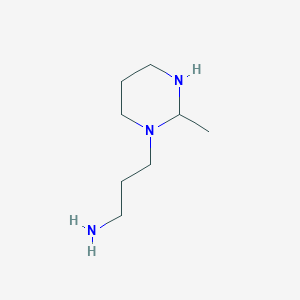

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)


